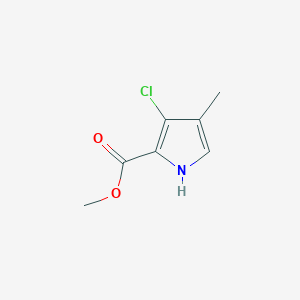
methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate typically involves the chlorination of 4-methyl-1H-pyrrole-2-carboxylic acid followed by esterification. One common method includes:
Chlorination: 4-methyl-1H-pyrrole-2-carboxylic acid is treated with thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position.
Esterification: The resulting 3-chloro-4-methyl-1H-pyrrole-2-carboxylic acid is then esterified using methanol (CH3OH) in the presence of a catalyst such as sulfuric acid (H2SO4) to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can undergo nucleophilic substitution reactions, where the chlorine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or primary amines (RNH2) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.
Oxidation Products: Oxidized derivatives of the pyrrole ring.
Hydrolysis Products: 3-chloro-4-methyl-1H-pyrrole-2-carboxylic acid.
科学研究应用
Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the derivative or final compound synthesized from this intermediate.
相似化合物的比较
Methyl 4-chloro-1H-pyrrole-2-carboxylate: Similar structure but with the chlorine atom at the 4-position.
Methyl 3-bromo-4-methyl-1H-pyrrole-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-chloro-1H-pyrrole-2-carboxylate: Lacks the methyl group at the 4-position.
Uniqueness: Methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and the types of derivatives that can be synthesized from it
属性
分子式 |
C7H8ClNO2 |
|---|---|
分子量 |
173.60 g/mol |
IUPAC 名称 |
methyl 3-chloro-4-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8ClNO2/c1-4-3-9-6(5(4)8)7(10)11-2/h3,9H,1-2H3 |
InChI 键 |
DKLRQCJNRVZCII-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=C1Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















